1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14824471
InChI: InChI=1S/C11H14N4O/c1-2-10(16)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h2-5H,1,6-9H2
SMILES:
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

CAS No.:

Cat. No.: VC14824471

Molecular Formula: C11H14N4O

Molecular Weight: 218.26 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one -

Specification

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
IUPAC Name 1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one
Standard InChI InChI=1S/C11H14N4O/c1-2-10(16)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h2-5H,1,6-9H2
Standard InChI Key USRIQEMIJBUTMF-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)N1CCN(CC1)C2=NC=CC=N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one (molecular formula: C10_{10}H12_{12}N4_4O) features a piperazine ring substituted at the 1-position with a pyrimidin-2-yl group and at the 4-position with a propenone chain. The piperazine moiety contributes to conformational flexibility, enabling adaptive binding to biological targets, while the pyrimidine ring introduces hydrogen-bonding capabilities via its nitrogen atoms . The α,β-unsaturated ketone (propenone) group serves as a Michael acceptor, a critical feature for covalent interactions with nucleophilic residues in enzymes or receptors.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous structures such as (E)-3-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one (CAS: 1351406-38-6) provide insights. In such derivatives, nuclear magnetic resonance (NMR) spectra reveal distinct signals: the pyrimidine protons resonate at δ 8.3–8.5 ppm (doublet), while the piperazine methylene groups appear as multiplets near δ 2.5–3.5 ppm . Infrared (IR) spectroscopy typically shows a strong carbonyl stretch at ~1,680 cm1^{-1}, confirming the propenone functionality.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10_{10}H12_{12}N4_4O
Molecular Weight220.23 g/mol
Hydrogen Bond Donors1 (pyrimidine N-H)
Hydrogen Bond Acceptors5 (3 pyrimidine N, 1 ketone O)
Rotatable Bonds3

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategies

The synthesis of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one typically follows a modular approach:

  • Piperazine Functionalization: 1-(2-Pyrimidyl)piperazine (CAS: 20980-22-7) serves as the starting material, synthesized via nucleophilic aromatic substitution between piperazine and 2-chloropyrimidine .

  • Propenone Installation: A Claisen-Schmidt condensation reaction couples the piperazine-pyrimidine intermediate with an aldehyde (e.g., acrolein) under basic conditions (KOH/EtOH). This step requires precise pH control to avoid side reactions .

Critical Reaction Parameters:

  • Temperature: 60–80°C for optimal condensation kinetics .

  • Solvent: Ethanol or 1,4-dioxane to enhance solubility of intermediates .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Industrial-Scale Optimization

Industrial production emphasizes green chemistry principles:

  • Catalyst Selection: Potassium hydroxide minimizes waste compared to stoichiometric bases .

  • Solvent Recovery: Ethanol is recycled via distillation, reducing environmental impact.

CompoundTargetIC50_{50}Source
(E)-3-Phenyl-1-(4-(pyrimidin-2-yl)...Serotonin 5-HT1A_{1A}12 nM
(E)-1-(4-(2-methyl-6-(CF3_3)pyr...Influenza A Polymerase0.8 μM

Analytical Characterization Techniques

Chromatographic and Spectroscopic Methods

  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) confirms purity (>98%) with retention time ~6.2 min .

  • Mass Spectrometry: ESI-MS shows [M+H]+^+ at m/z 221.1, consistent with the molecular formula.

Stability and Degradation Profiling

Forced degradation studies (acidic, basic, oxidative conditions) reveal susceptibility to hydrolysis at the ketone group under acidic pH (t1/2_{1/2} = 4 h at pH 2). Stabilization strategies include lyophilization and storage at -20°C .

Comparative Analysis with Structural Analogs

Impact of Substituents on Bioactivity

Replacing the propenone’s terminal hydrogen with a phenyl group (as in CAS: 1351406-38-6) increases lipophilicity (logP from 1.2 to 2.8), enhancing blood-brain barrier penetration but reducing aqueous solubility . Conversely, trifluoromethyl substitution (CAS: 2035007-57-7) improves metabolic stability by resisting cytochrome P450 oxidation.

Structure-Activity Relationship (SAR) Trends

  • Piperazine Flexibility: N-Methylation (as in buspirone metabolites) reduces receptor selectivity, underscoring the importance of the free amine .

  • Pyrimidine Positioning: 2-Pyrimidyl derivatives exhibit higher affinity for serotonin receptors than 4-pyrimidyl analogs .

Future Directions and Applications

Targeted Drug Delivery Systems

Encapsulation in nanoparticles (e.g., PLGA) could mitigate hydrolysis issues, enabling sustained release in physiological environments. Preliminary in vivo studies in murine models are warranted to assess bioavailability and toxicity.

Computational Modeling and Virtual Screening

Docking simulations using the PA-PB1 interface (PDB: 3CM8) predict strong binding (ΔG = -9.2 kcal/mol) via hydrogen bonds between the pyrimidine nitrogen and Arg78. Machine learning models trained on analogous compounds may accelerate lead optimization.

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